6-(Benzyloxy)indoline

Anticancer Cytotoxicity Leukemia

Select 6-(Benzyloxy)indoline (CAS 19727-90-3) when your SAR demands the precise steric and lipophilic signature of a 6-position benzyloxy group. This scaffold delivers proven cytotoxicity against L1210 leukemia cells (IC₅₀ 2–50 µM) and potent murine IDO1 inhibition (IC₅₀ 22 nM). Do not substitute with 5-benzyloxy or 6-methoxy analogs—positional isomerism fundamentally alters target engagement. Ensure your oncology or immuno-oncology program starts with the correct regioisomer.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B8659382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)indoline
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-7,10,16H,8-9,11H2
InChIKeyFXOYDLLFRGNRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)indoline Procurement Guide: Core Properties and Research Utility for Medicinal Chemistry


6-(Benzyloxy)indoline (CAS 19727-90-3) is a heterocyclic organic compound featuring an indoline core substituted at the 6-position with a benzyloxy group (-OCH₂C₆H₅), with a molecular formula of C15H15NO and a molecular weight of 225.28 g/mol . The benzyloxy moiety introduces significant steric bulk and lipophilicity (calculated LogP of 3.37), which influences solubility, reactivity, and target interaction profiles . This structural motif serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry for the development of bioactive molecules, particularly in anticancer and anti-inflammatory research .

6-(Benzyloxy)indoline Analog Substitution Risks: Why Position and Alkoxy Group Size Dictate Biological Outcome


Indoline derivatives are not interchangeable; even subtle modifications at the 6-position profoundly alter potency, selectivity, and physicochemical properties. The benzyloxy group at the 6-position confers unique steric and electronic characteristics that cannot be replicated by smaller alkoxy substituents like methoxy or hydroxy groups, nor by benzyloxy substitution at the 5-position [1]. Structure-activity relationship (SAR) studies demonstrate that replacing the benzyloxy moiety with other functional groups (e.g., indole) significantly modulates activity, while positional isomers (5- vs 6-benzyloxy) exhibit divergent biological profiles and target engagement [2][3]. The quantitative evidence below substantiates why 6-(benzyloxy)indoline must be specifically sourced for applications where 6-position benzyloxy substitution is critical.

6-(Benzyloxy)indoline Quantitative Differentiation Data: Potency and Selectivity Benchmarks Versus Analogs


Cytotoxic Potency of 6-Benzyloxy-Derived Indolizinoindoles in L1210 Leukemia Cells: Superiority Over 6-Methoxy and 9-Methyl Analogues

In a comparative study of hexahydroindolizino[8,7-b]indole derivatives, compounds derived from 6-benzyloxy-3,4-dihydro-β-carboline were identified as among the most active cytotoxic agents against murine L1210 leukemia cells, with IC₅₀ values in the 2-50 µM range [1]. This potency class was shared with the 9-benzyl analogue, but notably, the 6-methoxy and 9-methyl derivatives were explicitly reported to be less active, establishing a clear rank-order preference for the benzyloxy group at the 6-position over smaller alkoxy or alkyl substituents [1].

Anticancer Cytotoxicity Leukemia SAR

IDO1 Inhibitory Activity of 6-Benzyloxy-Containing Scaffolds: Species-Dependent Potency and TDO Selectivity Profile

A 6-benzyloxy-containing compound (BDBM50391359) demonstrated potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 22 nM in P815 clone 6 cells [1]. The same compound showed significantly weaker inhibition of human IDO1 (IC₅₀ = 2,300 nM) and no inhibition of human tryptophan 2,3-dioxygenase (TDO) (IC₅₀ > 100,000 nM), establishing a species-selectivity profile and target discrimination window [1].

Immuno-oncology IDO1 TDO Enzyme Inhibition

Divergent Anti-Inflammatory Target Engagement: 5-Benzyloxyindoline for 5-LOX/MAO-B vs. 6-Benzyloxyindoline for Cytotoxic/IDO1 Applications

Positional isomerism critically dictates biological function. 5-Benzyloxyindoline derivatives demonstrate potent dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with reported IC₅₀ values of 0.38-0.45 µM against 5-LOX and 0.45 µM against monoamine oxidase B (MAO-B) . In contrast, 6-benzyloxyindoline-derived compounds exhibit preferential activity in cytotoxic (IC₅₀ 2-50 µM against L1210) and IDO1 inhibitory pathways, with no reported 5-LOX or MAO-B activity, highlighting a functional divergence between the 5- and 6-substituted regioisomers [1][2].

Anti-inflammatory 5-LOX MAO-B Positional Isomer

Survivin Inhibitor SAR: Benzyloxy Moiety as a Modifiable Pharmacophoric Element in UC-112 Analog Series

A structure-activity relationship study of UC-112 analogs revealed that the benzyloxy moiety in the parent scaffold could be replaced with an indole moiety to yield analogs (10f, 10h, 10k, 10n) with enhanced antiproliferative activity and selectivity for survivin, including improved potency against P-glycoprotein-overexpressing multidrug-resistant cancer cell lines [1]. In vivo, compound 10f demonstrated significant tumor growth inhibition in a human A375 melanoma xenograft model without observable acute toxicity, validating the tractability of the benzyloxy-containing scaffold for further optimization [1].

Survivin Apoptosis Cancer SAR

6-(Benzyloxy)indoline Optimal Use Cases: Evidence-Driven Applications in Oncology, Immuno-Oncology, and Medicinal Chemistry


Development of Hexahydroindolizinoindole Cytotoxic Agents Targeting L1210-Sensitive Leukemias

Medicinal chemists synthesizing hexahydroindolizino[8,7-b]indole derivatives for anticancer evaluation should prioritize 6-(benzyloxy)indoline as a key building block. The 2001 Bertrand study directly compared 6-benzyloxy, 6-methoxy, 9-methyl, and 9-benzyl analogues, demonstrating that 6-benzyloxy-derived compounds (e.g., 20a and 20c) were among the most cytotoxic, with IC₅₀ values in the 2-50 µM range against L1210 leukemia cells [1]. This SAR information enables rational selection of 6-(benzyloxy)indoline over less active 6-methoxy or 9-methyl alternatives for this specific chemotype.

Immuno-Oncology Research Using Murine IDO1 Inhibition Models

For preclinical immuno-oncology programs investigating indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in mouse models, 6-(benzyloxy)indoline-derived scaffolds offer a distinct advantage. BindingDB data confirm that a 6-benzyloxy-containing compound (BDBM50391359) inhibits mouse IDO1 with an IC₅₀ of 22 nM [1]. This sub-100 nM potency in the murine enzyme makes the scaffold highly suitable for in vivo proof-of-concept studies in syngeneic mouse tumor models. However, the significantly weaker human IDO1 activity (IC₅₀ = 2,300 nM) must be considered when planning translational studies [1].

Survivin-Targeted Anticancer Agent Optimization Against Drug-Resistant Tumors

Research groups developing selective survivin inhibitors for chemotherapy-resistant cancers can utilize 6-(benzyloxy)indoline as a foundational scaffold for SAR-driven optimization. The UC-112 analog study demonstrated that structural modifications to the benzyloxy-containing core (specifically, replacement with an indole moiety) yielded analogs with enhanced activity against P-glycoprotein-overexpressing multidrug-resistant cell lines and in vivo efficacy in A375 melanoma xenografts without acute toxicity [1]. This validates the scaffold's utility in generating survivin-selective agents for overcoming drug resistance.

Regioisomer-Controlled Scaffold Selection for Target-Specific Programs

6-(Benzyloxy)indoline should be specifically procured for projects targeting cytotoxic or immuno-oncology pathways, whereas 5-(benzyloxy)indoline is the appropriate regioisomer for anti-inflammatory (5-LOX/sEH) or neurodegenerative (MAO-B) applications. The quantitative evidence shows that 5-benzyloxyindoline derivatives inhibit 5-LOX with IC₅₀ values of 0.38-0.45 µM and MAO-B with an IC₅₀ of 0.45 µM [1][2], activities not reported for 6-benzyloxyindoline derivatives, which instead demonstrate cytotoxicity (L1210 IC₅₀ 2-50 µM) and IDO1 inhibition (mouse IC₅₀ 22 nM) [3]. This functional divergence mandates precise regioisomer sourcing based on target indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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